molecular formula C21H21ClN2O3 B11354753 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11354753
M. Wt: 384.9 g/mol
InChI Key: WVZUBSCGCUBILU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, a furan ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxy intermediate: This involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol, followed by its reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the furan ring: The phenoxy intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carbaldehyde, under suitable conditions to introduce the furan ring.

    Formation of the final product: The final step involves the reaction of the intermediate with 2-pyridylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Shares the phenoxy group but lacks the furan and pyridine moieties.

    2-(4-chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane: Contains the phenoxy group and an oxirane ring instead of the furan and pyridine moieties.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H21ClN2O3/c1-14-10-18(11-15(2)21(14)22)26-13-20(25)24(19-6-4-5-9-23-19)12-17-8-7-16(3)27-17/h4-11H,12-13H2,1-3H3

InChI Key

WVZUBSCGCUBILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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